4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions . For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . For example, a similar compound was characterized by ATR-FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and require careful control of conditions . For instance, the synthesis of a similar compound involved refluxing in phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques . For example, the yield, melting point, and spectral data (including IR, 1H NMR, and 13C NMR) were reported for a similar compound .Mechanism of Action
The mechanism of action of these compounds can vary depending on their structure and the target they are designed to interact with . For example, some compounds that contain a piperazin-1-yl group have been found to have antipsychotic effects, possibly through interactions with D2 and 5-HT2A receptors .
Future Directions
properties
IUPAC Name |
4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-6-15-8-17-13(10)21-2-4-22(5-3-21)14-11-7-19-20-12(11)16-9-18-14/h6-9H,2-5H2,1H3,(H,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSODFIMIRBNZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine |
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